3-Fluoro-2-morpholinoaniline
Overview
Description
3-Fluoro-2-morpholinoaniline is an organic compound that features a fluorine atom, a morpholine ring, and an aniline group
Mechanism of Action
Target of Action
3-Fluoro-2-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . It primarily targets DNA gyrase , a type II topoisomerase, which is crucial for bacterial DNA replication . The compound’s interaction with this enzyme inhibits the supercoiling of bacterial DNA, thereby preventing bacterial growth and proliferation .
Mode of Action
The compound interacts with its target, DNA gyrase, by forming hydrogen bonds with surrounding amino acids at the active site . This interaction disrupts the enzyme’s ability to supercoil bacterial DNA, thereby inhibiting DNA replication and bacterial growth .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the replication process leads to the cessation of bacterial growth and proliferation .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication, it prevents bacteria from multiplying, which can help control bacterial infections .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-morpholinoaniline interacts with various biomolecules in biochemical reactions. It reacts with aldehyde to form Schiff bases . Schiff bases are known to have a wide range of applications in pharmacy, industry, electrochemistry, agriculture, etc . The nature of these interactions is primarily due to the accessible primary amine present in the this compound molecule .
Cellular Effects
Some of its derivatives have shown promising antimicrobial activity, indicating that it may influence cell function
Molecular Mechanism
It is known that its derivatives can form hydrogen bonds with surrounding amino acids at the active site of enzymes, suggesting potential binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-morpholinoaniline typically involves the substitution of a fluorine atom on a nitrobenzene derivative followed by reduction. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then reduced using iron and ammonium chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or the morpholine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and ammonium chloride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-2-morpholinoaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: This compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a building block for molecules that can interact with biological targets, making it useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is similar in structure but has the fluorine atom in a different position, which can affect its reactivity and applications.
2-Fluoroaniline: Lacks the morpholine ring, making it less versatile in certain applications.
4-Fluoroaniline: Similar to 2-Fluoroaniline but with the fluorine atom in a different position.
Uniqueness
3-Fluoro-2-morpholinoaniline is unique due to the presence of both a fluorine atom and a morpholine ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in the synthesis of complex molecules for medicinal and materials science applications.
Properties
IUPAC Name |
3-fluoro-2-morpholin-4-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h1-3H,4-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAQRABPYFPGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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